

# Entrectinib's Efficacy Across Different NTRK Fusion Partners: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Entrectinib**, a potent inhibitor of Tropomyosin Receptor Kinase (TRK) A, B, and C, has demonstrated significant clinical activity in patients with solid tumors harboring NTRK gene fusions. This guide provides a comparative analysis of **Entrectinib**'s effects on different NTRK fusion partners, supported by experimental data and detailed methodologies, to aid in research and drug development.

# **Executive Summary**

Clinical data from pooled analyses of the pivotal ALKA-372-001, STARTRK-1, and STARTRK-2 trials indicate that **Entrectinib** induces durable and clinically meaningful responses across a variety of tumor types with NTRK fusions.[1][2][3][4] An updated integrated analysis of these trials showed an overall response rate (ORR) of 61.2% in 121 adult patients with NTRK fusion-positive solid tumors.[5][6][7] Importantly, the clinical activity of **Entrectinib** appears to be consistent across different NTRK genes, with similar response rates observed in patients with NTRK1 and NTRK3 fusions.[5][8] While responses were noted in patients with NTRK2 fusions, the cohort size was small, warranting further investigation. Preclinical studies have consistently demonstrated **Entrectinib**'s potent inhibition of various TRK fusion proteins at nanomolar concentrations.

### **Comparative Efficacy of Entrectinib**



The efficacy of **Entrectinib** has been evaluated in a tumor-agnostic manner, with clinical trials enrolling patients with a wide range of cancer types harboring NTRK fusions. The most common fusion partner identified in these trials was ETV6-NTRK3.[8]

#### **Clinical Data**

An updated integrated analysis of the STARTRK trials provides the most comprehensive data on the efficacy of **Entrectinib** across different NTRK genes.

| NTRK Gene Fusion | Number of Patients (n) | Objective Response Rate<br>(ORR) |
|------------------|------------------------|----------------------------------|
| NTRK1            | 48                     | 54.2%                            |
| NTRK2            | 6                      | 16.7%                            |
| NTRK3            | 67                     | 70.1%                            |
| Overall          | 121                    | 61.2%                            |

Data from an updated integrated analysis of the ALKA-372-001, STARTRK-1, and STARTRK-2 trials.[5]

Notably, the analysis concluded that there was no observed relationship between the specific fusion partner and the response to **Entrectinib**.[5] The initial integrated analysis of 54 patients also reported an overall response rate of 57%.[2][9][10]

#### **Preclinical Data**

In vitro studies have established **Entrectinib**'s potent inhibitory activity against various TRK fusion proteins.



| Cell Line / Fusion Protein | IC50 (nmol/L) |
|----------------------------|---------------|
| TRKA                       | 1             |
| TRKB                       | 3             |
| TRKC                       | 5             |
| ALK                        | 12            |
| ROS1                       | 7             |

Biochemical IC50 values for **Entrectinib** against various kinases.

# **Signaling Pathways and Mechanism of Action**

NTRK gene fusions lead to the constitutive activation of TRK kinase domains, which in turn activates downstream signaling pathways crucial for cell proliferation and survival, including the MAPK/ERK and PI3K/AKT pathways. **Entrectinib** functions as an ATP-competitive inhibitor of the TRK kinase domain, effectively blocking these downstream signals.



Click to download full resolution via product page

Caption: NTRK fusion signaling pathways and the inhibitory action of **Entrectinib**.



# **Experimental Protocols**Detection of NTRK Fusions

The identification of NTRK gene fusions in patient tumors is critical for selecting appropriate candidates for **Entrectinib** therapy. Several methodologies are employed in clinical practice:

- Immunohistochemistry (IHC): A screening method that detects the overexpression of TRK proteins.
- Fluorescence In Situ Hybridization (FISH): Uses fluorescent probes to detect chromosomal rearrangements involving the NTRK genes.
- Reverse Transcription Polymerase Chain Reaction (RT-PCR): A sensitive method for detecting specific known fusion transcripts.
- Next-Generation Sequencing (NGS): Both DNA- and RNA-based NGS panels can identify known and novel NTRK fusions with high accuracy.





Click to download full resolution via product page

Caption: A typical workflow for the detection of NTRK gene fusions in clinical practice.

# **Cell Viability Assay (MTT Assay)**

This protocol is a common method to assess the effect of a compound on cell proliferation.

• Cell Seeding: Plate cells harboring a specific NTRK fusion in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.



- Compound Treatment: Treat the cells with a serial dilution of Entrectinib (e.g., 0.1 nM to 10 μM) and a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Solubilization: Add 100 μL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the IC50 value, which is the concentration of Entrectinib that inhibits cell growth by 50%.

### **Kinase Inhibition Assay (TR-FRET Assay)**

This assay measures the direct inhibitory effect of **Entrectinib** on TRK kinase activity.

- Reagent Preparation: Prepare a reaction buffer containing a final concentration of 50 mM
  HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
- Compound Dilution: Prepare a serial dilution of **Entrectinib** in the reaction buffer.
- Kinase Reaction: In a 384-well plate, add the following components in order:
  - Entrectinib dilution or vehicle control.
  - A mixture of the recombinant TRK fusion protein and a biotinylated peptide substrate.
  - ATP to initiate the kinase reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Detection: Add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
- Incubation: Incubate the plate in the dark at room temperature for 60 minutes.



- Signal Reading: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
- Data Analysis: Calculate the IC50 value based on the inhibition of the TR-FRET signal.





Click to download full resolution via product page

Caption: Generalized workflow for a TR-FRET based kinase inhibition assay.



#### Conclusion

**Entrectinib** is a highly effective TRK inhibitor with broad activity against various NTRK fusion-positive solid tumors. The available clinical and preclinical data suggest that its efficacy is largely independent of the specific NTRK gene or the fusion partner involved. This underscores the importance of routine testing for NTRK fusions in patients with advanced solid tumors to identify those who may benefit from this targeted therapy. Further research with larger patient cohorts for less common fusion types will continue to refine our understanding of the nuances of **Entrectinib**'s activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC | FDA [fda.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials [escholarship.org]
- 5. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Review Entrectinib (Rozlytrek) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Item Supplementary Data from Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Seven Shades of Triple Negativity: A Review Unveiling the Low-Grade Spectrum of Breast Cancer | MDPI [mdpi.com]
- 10. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Entrectinib's Efficacy Across Different NTRK Fusion Partners: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684687#comparative-analysis-of-entrectinib-s-effect-on-different-ntrk-fusion-partners]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com